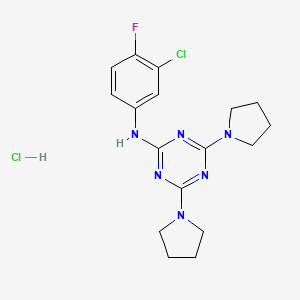
N-(3-chloro-4-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring is planar due to its aromaticity, and the attached groups could add steric bulk .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions. The amine group could be protonated or alkylated. The chlorine and fluorine atoms on the phenyl ring make it more reactive towards electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on the synthesis and biological activity of fluorinated triazine derivatives, which include compounds structurally similar to N-(3-chloro-4-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride. These studies primarily focus on developing new compounds with potential antiproliferative activities against various cancer cell lines. For instance, Dolzhenko et al. (2008) synthesized fluorinated triazin-5-amines and evaluated their antiproliferative activity against breast, colon, and lung cancer cell lines (Dolzhenko, Tan, Dolzhenko, Chiu, & Chui, 2008).
Antimicrobial and Antitumor Activities
Several studies have explored the use of triazine derivatives as building blocks for synthesizing compounds with antimicrobial and antitumor activities. For example, Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and evaluated their cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing comparable inhibition effects to those of 5-fluorouracil (Riyadh, 2011).
Antibacterial Agents
The synthesis of new triazine derivatives as lamotrigine analogs has been investigated for their potential as antibacterial agents. Alharbi and Alshammari (2019) reported the synthesis of fluorine-substituted amino-1,2,4-triazines and evaluated their in vitro antibacterial activity against various bacterial strains (Alharbi & Alshammari, 2019).
Two-Photon Absorption Property
Research has also been conducted on the synthesis of multi-branched two-photon absorption chromophores containing triazine derivatives. Yan et al. (2007) synthesized and characterized fluorophore compounds with two-photon absorption properties, demonstrating their potential in fluorescent imaging and photopolymerization applications (Yan et al., 2007).
Kinase Inhibition
Triazine derivatives have been identified as potent kinase inhibitors with anti-tumor activity in preclinical assays. Noronha et al. (2007) described the discovery of a triazine derivative as a Src kinase inhibitor, demonstrating activity in human tumor cell lines and animal models (Noronha et al., 2007).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN6.ClH/c18-13-11-12(5-6-14(13)19)20-15-21-16(24-7-1-2-8-24)23-17(22-15)25-9-3-4-10-25;/h5-6,11H,1-4,7-10H2,(H,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIIXTHODJWLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/no-structure.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2658271.png)
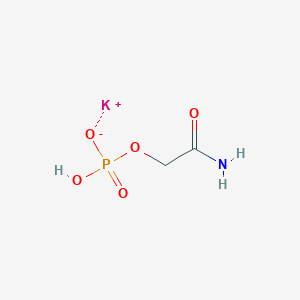
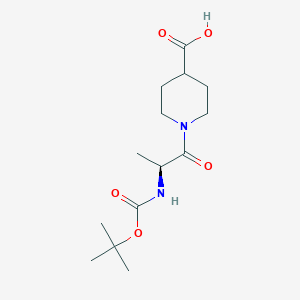

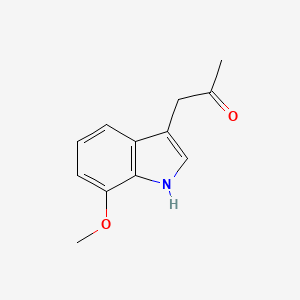
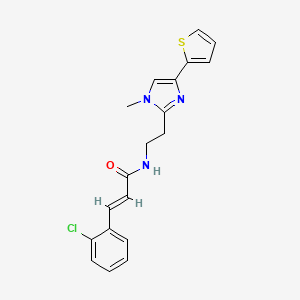

![N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2658280.png)
![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2658281.png)
![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658284.png)
![N-(4-fluorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2658286.png)
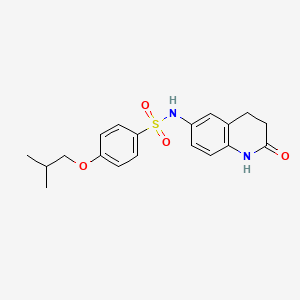
![1-benzyl-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-2-one](/img/structure/B2658293.png)